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Cat. No.: S539196

Monitoring the trough concentration of brepocitinib is crucial in clinical development to balance efficacy

and safety, especially for topical formulations where systemic exposure must be minimized.

¢ Role in Clinical Trials: In the phase 2b trials for atopic dermatitis (AD) and psoriasis (PsO), Crrough

was the key pharmacokinetic (PK) parameter used to understand the relationship between the
applied dose and systemic exposure [1] [2]. This relationship is vital for selecting safe dose strengths
and limits for treated Body Surface Area (BSA), particularly for pediatric patients [2].

o Safety-Driven Development: The goal of topical brepocitinib treatment is to achieve efficacy at the
site of application while maintaining systemic concentrations below a safety threshold derived from
non-clinical studies and clinical trials of oral brepocitinib [1] [2]. The Crq,gn measurement directly

informs this safety margin.

Experimental Protocol for CTrough Assessment

The following protocol is synthesized from the phase 2b clinical studies of topical brepocitinib in AD and
PsO.

Clinical Study Design

¢ Type of Studies: Two Phase 2b, randomized, double-blind, vehicle-controlled, parallel-group, dose-
ranging studies [2].
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e Patient Populations: Adults with mild or moderate Atopic Dermatitis (AD) or mild to moderate chronic

Plaque Psoriasis (PsO) [2].

¢ Dosing Regimens: Topical brepocitinib was administered as a cream at dose strengths of 0.1%,
0.3%, 1%, and 3%, either Once Daily (QD) or Twice Daily (BID) [2].

¢ Application Rate: The target dose application rate was predefined as 2 mg of formulation per cm?
of treated BSA [2].

Sample Collection and Handling

e Sample Type: Trough plasma samples [2].
¢ Collection Schedule:
o For AD study: Pre-dose on Days 1, 8, 15, 22, 29, and 43 [2].
o For PsO study: Pre-dose on Days 1, 8, 15, 29, 43, 57, 71, and 85 [2].
 Handling: Data records with missing Cryqygn OF Where the applied dose was zero were excluded from

analysis. Observations below the limit of quantification (BLQ) were also excluded [2].

Bioanalytical Method

While the specific analytical technique is not detailed in the provided results, standard bioanalytical methods
for quantifying small molecules in plasma, such as Liquid Chromatography with tandem Mass

Spectrometry (LC-MS/MS), are typically used for this purpose due to high sensitivity and specificity.

Quantitative Analysis: The Linear Mixed-Effects
Regression Model

A Linear Mixed-Effects Regression (LMER) model was developed to characterize the relationship

between the amount of drug applied topically and the resulting systemic Cryqygp [1] [2].

Model Equation: The foundational model equation used was [2]: C Trough = Int + Slope *
(BWT i / 70)"-0.75 * AMT Drug

Definition of Model Parameters:
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Parameter Description

Value/Handling in Model

Ctrough Systemic trough plasma concentration
(ng/mL)

Int Intercept

Slope Population average slope (proportional to
FICL)

BWT; Individual's baseline body weight (kg)

AMTp;yg Amount of active drug applied per dose
(mg)

Dependent variable

Fixed at 0 (no exposure without treatment)

[2]

Estimated; includes inter-individual
variability [2]

Covariate, allometrically scaled [2]

Calculated from cream amount and strength

[2]

Calculation of AMTp,,g: The amount of active drug applied was calculated as follows [2]: AMT_Drug =

Dose Strength * AMT Cream where AMT Cream is the average amount of cream applied per dose,

calculated from the total amount used over a dispensing interval.

Key Findings and Model Appl

ications

The application of the LMER model to data from 256 patients yielded critical insights for trial design [1] [2].

Table: Key Findings from the LMER Analysis

Finding Description

Implication for Trial

Design
Disease- Systemic concentration in PsO patients was 45% Supports different BSA
Specific lower than in AD patients at the same dose [1] [2]. treatment limits for AD vs.
Exposure PsO populations.
Age Group When applied to the same percentage of BSA, Facilitates pediatric trial
Comparison systemic exposure is predicted to be comparable design by bridging from
between adults and children [1] [2]. adult data.
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Implication for Trial

Finding Description .
Design
Safety Margin Applying 3% cream to <50% BSA maintains a Informs safe dose-strength
minimum threefold safety margin relative to non- selection and maximum
clinical safety findings and clinical hematologic treatable BSA limits.

markers [1] [2].

aa Visualizing the Modeling and Trial Design Strategy

The following diagram illustrates the integrated strategy of using modeling and safety data to inform clinical

trial design for topical brepocitinib, summarizing the workflow described in the research [2].

Data Input & Analysis

Clinical Topical Data Non-Clinical & Clinical
(Phase 2b AD/PsO Trials) Oral Data

Establish Relationship: Set Safety
LMER Model Thresholds

dtion & Extrapolatio

Predict Systemic C_Trough Predict Systemic C_Trough
for Higher BSA in Adults in Pediatric Population

Combined with | Combined with
Safety Threshold Safety Threshold
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Important Considerations for Protocol Implementation

¢ Adherence to Application Rate: The target application rate of 2 mg/cm? is a critical protocol
parameter. Deviations can significantly alter systemic exposure and should be monitored via the
amount of cream dispensed and returned [2].

¢ Disease State is a Key Covariate: The finding of lower systemic exposure in PsO compared to AD
highlights that disease state must be accounted for in trial design and data interpretation, likely due
to differences in skin barrier function [1] [2].

e Model for Extrapolation: The validated LMER model is a powerful tool for simulating scenarios
not directly tested in clinical trials, such as higher treated BSAs or pediatric applications, thereby
reducing the need for extensive and costly clinical testing [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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